molecular formula C14H10O3 B1665566 Anthralin CAS No. 1143-38-0

Anthralin

Cat. No. B1665566
CAS RN: 1143-38-0
M. Wt: 226.23 g/mol
InChI Key: NUZWLKWWNNJHPT-UHFFFAOYSA-N
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Description

Anthralin, also known as dithranol, is a hydroxyanthrone, anthracene derivative . It is used in medications applied to the skin of people with psoriasis . It is available only with a doctor’s prescription in the U.S .


Synthesis Analysis

Anthralin synthesis involves several steps . The commercially available 14C-source [2-14C]-cyanoacetic acid (1) is esterified with diazo-methane to give the required methyl [2-14C]-cyanoacetate (2). Ester 2, upon reaction with the aryne obtained from 3-bromoanisole and lithium diisopropylamide (LDA), gave [10-14C]-10-cyano-9-hydroxy-1,8-dimethoxyanthracene (3) directly. Oxidation of 3 with hydrogen peroxide in alkaline solution gave [10-14C]-1,8-dimethoxy-9,10-anthracenedione (4) in 80% yield. Final reduction of 4 with SnCl2 in acetic acid/hydrochloric acid proceeded with concomitant ether cleavage and cleanly produced [10-14C]-anthralin (5) in 86% yield .


Molecular Structure Analysis

Anthralin has a molecular formula of C14H10O3 . Its IUPAC Standard InChI is InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-7,15-17H .


Chemical Reactions Analysis

Anthralin’s chemical reactions are complex and involve interactions with various cellular targets . It is known to inhibit the proliferation of keratinocytes .

Scientific Research Applications

1. Restoration of Hair Growth in Alopecia Areata

Anthralin has shown potential in treating alopecia areata (AA), a condition characterized by hair loss. A study conducted on C3H/HeJ mice, which have an AA-like disease, demonstrated that topical application of anthralin resulted in hair regrowth in a significant number of mice. The study suggests that anthralin's effectiveness in AA might be linked to its impact on specific cytokines, highlighting its potential as a therapy for this condition (Tang et al., 2004).

2. Psoriasis Treatment and its Mechanisms

Anthralin is a recognized agent for the treatment of psoriasis. Its antipsoriatic efficacy is attributed to its redox activity, which leads to the generation of free radicals. These radicals play a role in chemical lesions in cellular macromolecules such as DNA, lipid membranes, and enzymes, which are associated with anthralin's therapeutic effects in psoriasis (Müller, 1997).

3. Modulation of Proinflammatory Cytokines

Anthralin's effectiveness in reducing inflammation is linked to its impact on proinflammatory cytokines. It has been shown to inhibit the secretion of cytokines like IL-6, IL-8, and TNF-α in human monocytes. This property is important for psoriatic tissue reaction and indicates anthralin's potential in inflammatory skin conditions (Mrowietz et al., 1997).

4. Interaction with Keratinocyte Mitochondria

Research indicates that anthralin accumulates in keratinocyte mitochondria and disrupts mitochondrial function. This disruption is significant as it could reduce the energy supply in epidermal cells, which may partly explain anthralin's therapeutic efficiency in psoriasis (Morlière et al., 1985).

5. Potential for Improved Derivatives

Anthralin's structure and pharmacology have prompted investigations into more favorable derivatives. Studies have explored derivatives that might be more antiproliferative and less toxic than anthralin itself, indicating the possibility of developing more effective and safer topical therapies (Mahrle et al., 1994).

Safety And Hazards

Anthralin may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from the eyes and mucous membranes, such as the mouth and the inside of the nose .

Future Directions

Recent research suggests that Anthralin-loaded liposomal and ethosomal preparations could enhance Anthralin’s efficacy against psoriasis and reduce its side effects . Additionally, the role of the serotonin system in psoriasis is being studied, and there is interest in the effects of antidepressants on the physical symptoms of this disease .

properties

IUPAC Name

1,8-dihydroxy-10H-anthracen-9-one
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InChI

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
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InChI Key

NUZWLKWWNNJHPT-UHFFFAOYSA-N
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Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
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Molecular Formula

C14H10O3
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DSSTOX Substance ID

DTXSID7024538
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Molecular Weight

226.23 g/mol
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Physical Description

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water
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Mechanism of Action

Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria.
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Product Name

Anthralin

CAS RN

1143-38-0
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Melting Point

349 to 358 °F (NTP, 1992), 178-182 °C
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Synthesis routes and methods

Procedure details

Separately, 1,646 g of deionized water are heated to approximately 90° C. and 18 g of citric acid are dissolved therein. To this is added 1.2 g of disodium ethylenediamine tetracetic acid and 5g of a 1.5:1 mixture of methylparaben and ethylparaben. When this aqueous mixture, which will weigh about 1,670 g and will constitute approximately 83.5% of the final composition, is homogenous, it is combined with the above hydrocarbon component in a homogenizer. When the emulsion is thoroughly blended, it is cooled to 50° C. and 0.6 g of tocopherol acetate are added. This mixture is further blended to produce 2,000 g of a 0.2% homogenous anthralin cream which maintains its formulation stability and in which the anthralin does not appear to undergo excessive degradation, e.g. less than 10% as determined by HPLC.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
0.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,370
Citations
B Shroot, H Schaefer - Pharmacology of the Skin II: Methods, Absorption …, 1989 - Springer
… anthralin paste which enabled a skilled nurse to limit the application of the drug to the lesion. Since that time anthralin … of anthralin which ideally should be usable by the patient at home. …
Number of citations: 13 link.springer.com
RE Ashton, P Andre, NJ Lowe, M Whitefield - Journal of the American …, 1983 - Elsevier
… Anthralin was first used in Germany, and later in the Ingram … The mode of action of anthralin is thought to be either through … are to discuss historical aspects of anthralin and to update its …
Number of citations: 158 www.sciencedirect.com
A Segal, C Katz, BL Van Duuren - Journal of medicinal chemistry, 1971 - ACS Publications
The compound anthralin, which is used for the treatment of skin diseases, is shown to existnormally in the semiquinone form, ie, l, 8-dihydroxy-9-anthione. In Me2CO or MeOH the …
Number of citations: 98 pubs.acs.org
C Camisa - Handbook of Psoriasis, 2004 - Wiley Online Library
… In summary, anthralin is probably an inhibitor of cell respiration, and the … anthralin likely to be encountered in skin. Superoxide anion production of both cell types is inhibited by anthralin…
Number of citations: 1 onlinelibrary.wiley.com
BL Van Duuren, A Segal, SS Tseng… - Journal of Medicinal …, 1978 - ACS Publications
… of a series of 17 analogues of anthralin. A number of these are … of the tumor promoter anthralin and its biologically inactive … of the synthesis of the acetate and myristate esters of anthralin …
Number of citations: 68 pubs.acs.org
TSE Melo, L Dubertret, P Prognon, A Gond… - J Invest Dermatol, 1983 - core.ac.uk
… to detect anthralin and 1, 8-dihydroxyanthraquinone in suction blister fluid doped with anthralin but … Anthralin is largely used in dermatology as a potent antipsoriatic drug [1, 2]. However …
Number of citations: 47 core.ac.uk
VN Sehgal, P Verma, A Khurana - International journal of …, 2014 - Wiley Online Library
Anthralin (1,8‐dihydroxy‐9anthrone, dithranol) was first synthesized as a derivative of chrysarobin, prepared from the araroba tree in Brazil over a century ago. Drawbacks to the use of …
Number of citations: 45 onlinelibrary.wiley.com
LB Fisher, HI Maibach - Journal of Investigative Dermatology, 1975 - Elsevier
… anthralin are caused by the pure anthralin or a contaminant. Ponec-Waelsch and Hulsebosch (2] have suggested that anthralin oxi… It has been assumed that anthralin is acting in this …
Number of citations: 46 www.sciencedirect.com
JCT Wang, RJ Krazmien, CE Dahlheim… - Journal of the American …, 1986 - Elsevier
… anthralin therapy still does not prevent anthralin sta!ning of clothing. Because of the strong staining nature of anthralin … towels after contact with anthralin products. Staining is considered …
Number of citations: 12 www.sciencedirect.com
M Czerwinska, A Sikora, P Szajerski… - The Journal of …, 2006 - ACS Publications
… the radical anion of the anthralin dimer. Contrary to general … anthralin by X-irradiation of an Ar matrix containing anthralin led also to significant formation of its radical anion, ie, anthralin …
Number of citations: 20 pubs.acs.org

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